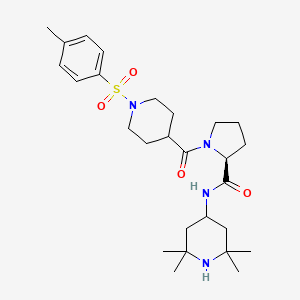
C27H42N4O4S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its complex structure, which includes a benzyl group, a sulfonamide group, and multiple butyl and amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(4-{[4-({4-[(4-methylbenzene)sulfonamido]butyl}amino)butyl]amino}butyl)carbamate involves multiple steps. The primary synthetic route includes the following steps:
Formation of the sulfonamide group: This step involves the reaction of with under basic conditions to form the sulfonamide intermediate.
Coupling with butylamine: The sulfonamide intermediate is then reacted with to form a longer chain sulfonamide.
Formation of the carbamate group: The final step involves the reaction of the sulfonamide with to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same steps as described above. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial production include 4-methylbenzenesulfonyl chloride , 4-aminobutylamine , and benzyl chloroformate . The reactions are carried out in suitable solvents such as dichloromethane or ethyl acetate under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-(4-{[4-({4-[(4-methylbenzene)sulfonamido]butyl}amino)butyl]amino}butyl)carbamate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as or .
Reduction: Reduction can be achieved using reducing agents like or .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and carbamate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as or in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides or carbamates.
Aplicaciones Científicas De Investigación
Benzyl N-(4-{[4-({4-[(4-methylbenzene)sulfonamido]butyl}amino)butyl]amino}butyl)carbamate: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of benzyl N-(4-{[4-({4-[(4-methylbenzene)sulfonamido]butyl}amino)butyl]amino}butyl)carbamate involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors , modulating their activity. The sulfonamide group is particularly important for its binding affinity, while the carbamate group contributes to its stability and bioavailability. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.
Comparación Con Compuestos Similares
Benzyl N-(4-{[4-({4-[(4-methylbenzene)sulfonamido]butyl}amino)butyl]amino}butyl)carbamate: can be compared with other sulfonamide and carbamate compounds:
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Carbaryl: A carbamate insecticide with a different mechanism of action.
Benzyl carbamate: A simpler carbamate used in organic synthesis.
The uniqueness of benzyl N-(4-{[4-({4-[(4-methylbenzene)sulfonamido]butyl}amino)butyl]amino}butyl)carbamate lies in its combined sulfonamide and carbamate functionalities, which provide it with distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C27H42N4O4S |
|---|---|
Peso molecular |
518.7 g/mol |
Nombre IUPAC |
(2S)-1-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H42N4O4S/c1-19-8-10-22(11-9-19)36(34,35)30-15-12-20(13-16-30)25(33)31-14-6-7-23(31)24(32)28-21-17-26(2,3)29-27(4,5)18-21/h8-11,20-21,23,29H,6-7,12-18H2,1-5H3,(H,28,32)/t23-/m0/s1 |
Clave InChI |
JUCBCFVEUINVCC-QHCPKHFHSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC[C@H]3C(=O)NC4CC(NC(C4)(C)C)(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3C(=O)NC4CC(NC(C4)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


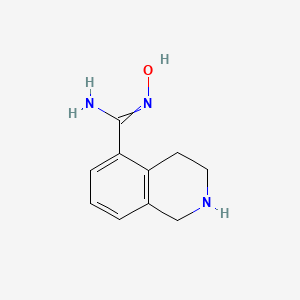
![2-(Benzylamino)-5-[(4-fluorophenyl)methyl]-1,3-thiazol-4(5H)-one](/img/structure/B12634357.png)
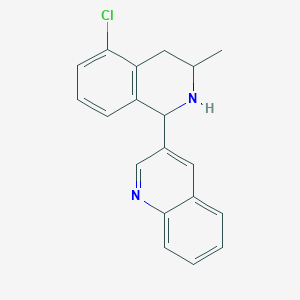

![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B12634368.png)
![ethyl 3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-oxopropanoate](/img/structure/B12634372.png)
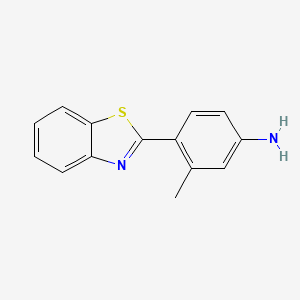
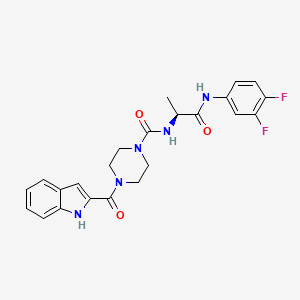
![N-tert-butyl-N-[[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]carbamate](/img/structure/B12634397.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B12634409.png)
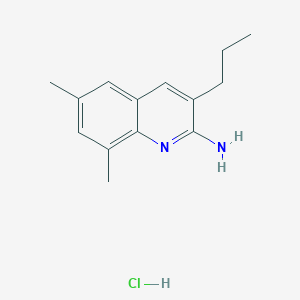
![1H-Pyrrolo[2,3-b]pyridine, 3-chloro-1-(phenylsulfonyl)-](/img/structure/B12634423.png)
![Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B12634427.png)
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12634435.png)
